6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 2742654-04-0
VCID: VC11557095
InChI: InChI=1S/C6H10N2O2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-2,4-5H2;1H
SMILES:
Molecular Formula: C6H11ClN2O2
Molecular Weight: 178.62 g/mol

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride

CAS No.: 2742654-04-0

Cat. No.: VC11557095

Molecular Formula: C6H11ClN2O2

Molecular Weight: 178.62 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride - 2742654-04-0

Specification

CAS No. 2742654-04-0
Molecular Formula C6H11ClN2O2
Molecular Weight 178.62 g/mol
IUPAC Name 6-hydroxy-1,4-oxazepane-6-carbonitrile;hydrochloride
Standard InChI InChI=1S/C6H10N2O2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-2,4-5H2;1H
Standard InChI Key RETVXUZOKRZFJM-UHFFFAOYSA-N
Canonical SMILES C1COCC(CN1)(C#N)O.Cl

Introduction

Structural and Chemical Characteristics

Molecular Formula and Weight:

  • Molecular Formula: C6H11ClN2O2C_6H_{11}ClN_2O_2

  • Molecular Weight: Approximately 178.62 g/mol .

Structural Features:

  • The compound consists of a seven-membered oxazepane ring containing both nitrogen and oxygen atoms.

  • A hydroxyl group (-OH) and a carbonitrile group (-C≡N) are attached at the sixth position of the oxazepane ring.

  • The hydrochloride form enhances solubility in polar solvents and improves stability for various applications.

IUPAC Name:
6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride.

Chemical Identifiers:

PropertyValue
CAS Number2742654-04-0
SMILESC1COCC(CN1)(C#N)O
InChIKeyFCEANBJPIMJNPS-UHFFFAOYSA-N

Synthesis Pathways

Synthesis of this compound typically involves multi-step organic reactions. Common strategies include:

  • Ring Formation: Cyclization reactions to form the oxazepane ring.

  • Functional Group Introduction: Addition of hydroxyl and carbonitrile groups at the desired positions.

  • Salt Formation: Conversion to the hydrochloride salt to enhance solubility and stability.

Optimization of reaction conditions (e.g., temperature, pressure, catalysts) is critical for achieving high yields and purity. Purification steps such as crystallization or chromatography are often employed.

Biological Potential

Pharmacological Applications:
Preliminary studies suggest that compounds within the oxazepane family exhibit significant biological activity, particularly in neuropharmacology. This compound may act as a monoamine reuptake inhibitor, interacting with serotonin and norepinephrine transporters to regulate mood. These properties make it a potential candidate for treating depression and anxiety disorders.

Safety Profile

Based on available data, the compound exhibits moderate toxicity:

Hazard ClassDescription
Acute ToxicityHarmful if swallowed or inhaled .
Skin IrritationCauses skin irritation .
Eye IrritationCauses serious eye irritation .

Proper handling precautions (e.g., gloves, goggles) are necessary during laboratory use.

Comparison with Related Compounds

The unique features of this compound can be compared with other oxazepane derivatives:

Compound NameStructural FeaturesApplications
4-Boc-6-Hydroxy- oxazepaneTert-butoxycarbonyl protecting groupUsed in synthetic chemistry
(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepaneHydroxymethyl and carboxylate groupsDifferent biological activities
7-Hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-oneSubstituted methoxyphenyl groupDistinct pharmacological profiles

This comparison highlights the unique hydroxyl and carbonitrile groups at position six in 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride.

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